6-(Piperidin-3-ylmethoxy)nicotinonitrile
Description
6-(Piperidin-3-ylmethoxy)nicotinonitrile is a nicotinonitrile derivative characterized by a piperidin-3-ylmethoxy substituent at the 6-position of the pyridine ring.
Properties
CAS No. |
1248121-04-1 |
|---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
6-(piperidin-3-ylmethoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H15N3O/c13-6-10-3-4-12(15-8-10)16-9-11-2-1-5-14-7-11/h3-4,8,11,14H,1-2,5,7,9H2 |
InChI Key |
BVSNNUMWGOGSBD-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)COC2=NC=C(C=C2)C#N |
Canonical SMILES |
C1CC(CNC1)COC2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nicotinonitrile derivatives are a versatile class of compounds with diverse substituents influencing their physicochemical and biological properties. Below is a detailed comparison of 6-(Piperidin-3-ylmethoxy)nicotinonitrile with key analogs:
Structural Analogs and Commercial Availability
Key Observations :
- Spatial Orientation: The position of the piperidine substituent (3-yl vs. 4-yl) affects steric and electronic properties. For example, 6-(Piperidin-4-ylmethoxy)nicotinonitrile may exhibit distinct binding affinities compared to the 3-yl analog due to differences in spatial arrangement .
- Commercial Accessibility: Piperazinyl derivatives (e.g., 6-(Piperazin-1-yl)nicotinonitrile) are more widely available, with six suppliers, suggesting greater industrial or research utility .
Pharmacological and Functional Activities
While this compound lacks direct activity data, insights can be drawn from related compounds:
Key Findings :
- Antimicrobial/Anticancer: Derivatives with aryl or heteroaryl substituents (e.g., thiophene, aminophenyl) show enhanced activity due to improved π-π stacking and hydrogen bonding .
- Corrosion Inhibition: Methoxy and nitrile groups in nicotinonitriles enhance adsorption on metal surfaces, as demonstrated in 6-[5-(4-Methoxyphenyl)furan-2-yl]nicotinonitrile .
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